(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N and a molecular weight of 205.34 g/mol. It is classified as a secondary amine due to the presence of an amine functional group attached to a carbon chain. The compound is notable for its potential applications in organic synthesis, medicinal chemistry, and biological research.
This compound can be synthesized through a reaction involving (4-methylphenyl)methylamine and 3-methylpentan-2-one, typically under reductive amination conditions using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents in solvents such as methanol or ethanol.
The synthesis of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine generally involves the following steps:
In industrial settings, continuous flow reactors may be used to enhance mixing and control reaction conditions, optimizing yield and purity. This approach allows for scalable production while maintaining consistent quality.
The molecular structure of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine can be described as follows:
Property | Value |
---|---|
Molecular Formula | C14H23N |
Molecular Weight | 205.34 g/mol |
InChI | InChI=1S/C14H23N/c1-5-12(3)13(4)15-10-14-8-6-11(2)7-9-14/h6-9,12-13,15H,5,10H2,1-4H3 |
(3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure for various applications in organic synthesis and medicinal chemistry.
The mechanism of action of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, potentially leading to various biological effects. This property makes it a candidate for further investigation in pharmacological studies.
The physical properties of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine include:
Relevant chemical properties include:
These properties are crucial for its handling and application in laboratory settings.
Scientific Uses:
The versatility of (3-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine highlights its importance across various scientific fields, making it a valuable compound for ongoing research and development efforts.
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: 3233-56-5